2-amino-N-butylacetamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

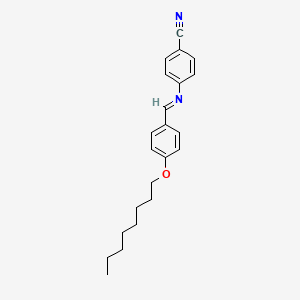

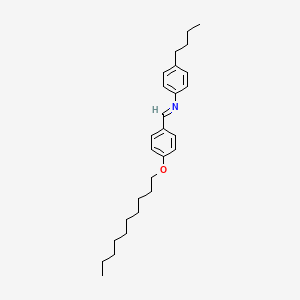

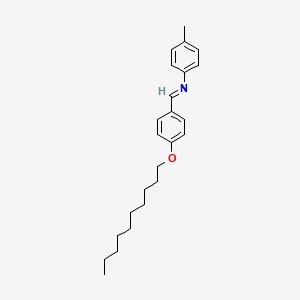

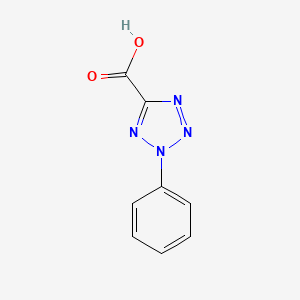

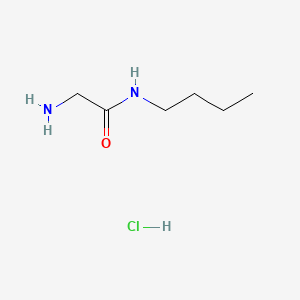

2-Amino-N-butylacetamide hydrochloride is a chemical compound with the molecular formula C6H15ClN2O . It has an average mass of 166.649 Da and a monoisotopic mass of 166.087296 Da .

Molecular Structure Analysis

The molecular structure of 2-amino-N-butylacetamide hydrochloride consists of 6 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight is 166.64900 .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-amino-N-butylacetamide hydrochloride include a molecular weight of 166.64900 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Pharmaceutical Testing

2-amino-N-butylacetamide hydrochloride: is utilized as a high-quality reference standard in pharmaceutical testing . This compound plays a crucial role in ensuring the accuracy and reliability of analytical methods used to assess the composition and purity of pharmaceutical products.

Biochemical Research

In the realm of biochemistry, this compound is employed in research and development for its potential biochemical properties . It may be used to study enzyme reactions, receptor-ligand interactions, and other biochemical pathways.

Analytical Chemistry

Analytical chemists use 2-amino-N-butylacetamide hydrochloride as a standard for calibrating instruments and validating analytical techniques . Its well-defined properties, such as melting point and boiling point, make it an excellent candidate for method development and quality control.

Medical Research

Medical researchers explore the therapeutic potential of 2-amino-N-butylacetamide hydrochloride . It could be investigated for its efficacy in treating various diseases or its role in physiological processes .

Industrial Applications

This compound may find applications in industrial settings, possibly as a precursor or an intermediate in the synthesis of more complex molecules . Its chemical stability and reactivity could be harnessed for manufacturing a wide range of products.

Environmental Studies

2-amino-N-butylacetamide hydrochloride: could be used in environmental studies to understand its behavior and impact on ecosystems . Research might focus on its biodegradability, toxicity, and interaction with environmental factors.

Controlled Environment and Cleanroom Solutions

In controlled environments and cleanrooms, 2-amino-N-butylacetamide hydrochloride can be used to test the efficacy of cleaning protocols and contamination control measures .

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-amino-N-butylacetamide hydrochloride are not well studied. Its impact on bioavailability is unknown. The compound has a molecular weight of 166.65 g/mol, a melting point of 80.65 °C, and a boiling point of 240.9 °C .

properties

IUPAC Name |

2-amino-N-butylacetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-2-3-4-8-6(9)5-7;/h2-5,7H2,1H3,(H,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKASEMDCDQUQSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

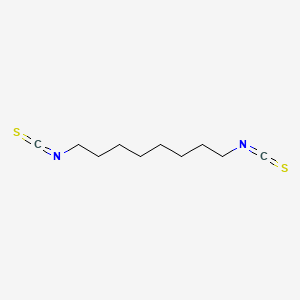

CCCCNC(=O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40174774 |

Source

|

| Record name | Acetamide, 2-amino-N-butyl-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-butylacetamide hydrochloride | |

CAS RN |

207128-84-5 |

Source

|

| Record name | Acetamide, 2-amino-N-butyl-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207128845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-amino-N-butyl-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.